Methyl 3-chloro-5-formylbenzoate
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Overview
Description
Methyl 3-chloro-5-formylbenzoate is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a chlorine atom and a formyl group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-5-formylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the direct chlorination of methyl 3-formylbenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Methyl 3-chloro-5-carboxybenzoate.
Reduction: Methyl 3-chloro-5-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-chloro-5-formylbenzoate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-formylbenzoate involves its reactivity with various biological and chemical targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with enzymes, receptors, and other molecular targets, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formylbenzoate: Lacks the chlorine substituent, resulting in different reactivity and applications.
Methyl 3-chloro-4-formylbenzoate: The position of the formyl group is different, leading to variations in chemical behavior.
Methyl 2-formylbenzoate: The formyl group is ortho to the ester group, affecting its reactivity and use in synthesis.
Uniqueness
Methyl 3-chloro-5-formylbenzoate is unique due to the specific positioning of the chlorine and formyl groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and making it valuable for targeted chemical transformations and research applications .
Properties
IUPAC Name |
methyl 3-chloro-5-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCIYUKIAAFMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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